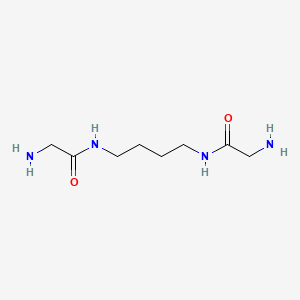
N,N'-(butane-1,4-diyl)bis(2-aminoacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is an organic compound characterized by the presence of two aminoacetamide groups connected by a butane-1,4-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) typically involves the reaction of butane-1,4-diamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents and as a scaffold for drug design.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mécanisme D'action
The mechanism of action of N,N’-(butane-1,4-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with oxo groups instead of amino groups.
N,N’-(Ethane-1,2-diyl)bis(2-aminoacetamide): Shorter linker between the aminoacetamide groups.
N,N’-(Propane-1,3-diyl)bis(2-aminoacetamide): Intermediate linker length.
Uniqueness: N,N’-(Butane-1,4-diyl)bis(2-aminoacetamide) is unique due to its specific linker length, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the linker length plays a crucial role in the compound’s properties and effectiveness.
Propriétés
Formule moléculaire |
C8H18N4O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-amino-N-[4-[(2-aminoacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H18N4O2/c9-5-7(13)11-3-1-2-4-12-8(14)6-10/h1-6,9-10H2,(H,11,13)(H,12,14) |
Clé InChI |
MXHXQOGDBVEROG-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)CN)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


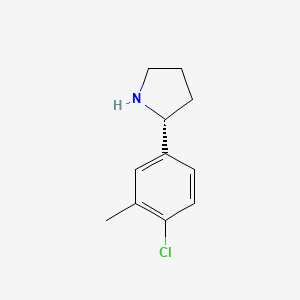
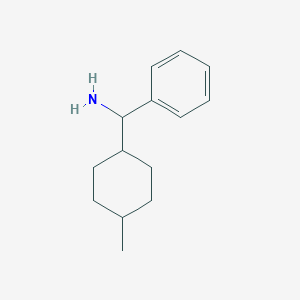

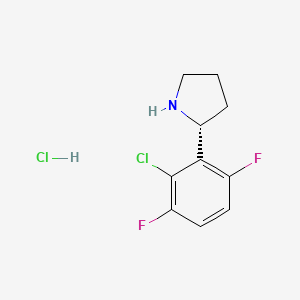
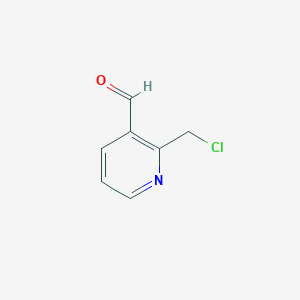
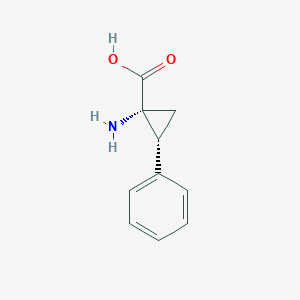
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

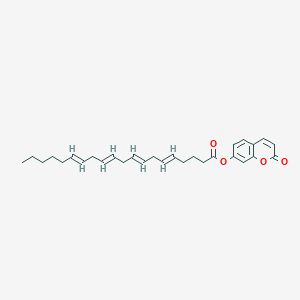
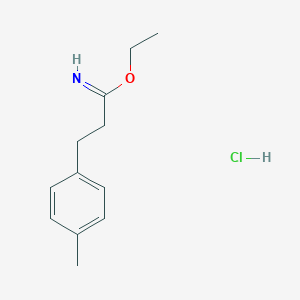
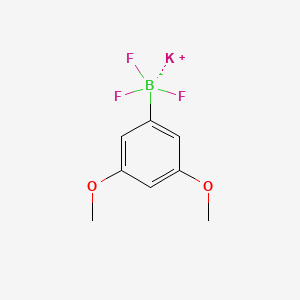

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)

